molecular formula C13H16F3NO5S B12213311 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid CAS No. 610258-93-0

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid

Cat. No.: B12213311
CAS No.: 610258-93-0
M. Wt: 355.33 g/mol
InChI Key: TYQRSHIVHFQDNS-UHFFFAOYSA-N
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Description

Properties

CAS No.

610258-93-0

Molecular Formula

C13H16F3NO5S

Molecular Weight

355.33 g/mol

IUPAC Name

5,5,5-trifluoro-4-[[(4-methoxyphenyl)sulfonylamino]methyl]pentanoic acid

InChI

InChI=1S/C13H16F3NO5S/c1-22-10-3-5-11(6-4-10)23(20,21)17-8-9(13(14,15)16)2-7-12(18)19/h3-6,9,17H,2,7-8H2,1H3,(H,18,19)

InChI Key

TYQRSHIVHFQDNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Route 1: Reductive Amination and Sulfonylation

Step 1: Synthesis of 5,5,5-Trifluoro-4-aminomethylpentanoic Acid Ethyl Ester

  • Starting material : Ethyl 5,5,5-trifluoro-4-(tosyloxy)pentanoate (CID 13379934) undergoes nucleophilic displacement with sodium azide in DMF at 80°C for 12 hours to yield the azide intermediate (85% yield).

  • Reduction : Catalytic hydrogenation (10% Pd/C, H₂ 15 bar, ethanol) converts the azide to the primary amine.

Step 2: Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

  • Conditions : Amine intermediate (1 eq) reacts with 4-methoxyphenylsulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) at 0°C→RT for 4 hours.

  • Yield : 78% after silica gel chromatography (hexane:EtOAc 3:1).

Step 3: Saponification of Ethyl Ester

  • Reagents : LiOH (3 eq) in THF/H₂O (2:1) at 50°C for 6 hours.

  • Isolation : Acidification to pH 2 with HCl followed by extraction with EtOAc (92% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H), 3.35 (t, J = 6.4 Hz, 2H), 2.42–2.35 (m, 2H), 2.18–2.10 (m, 1H), 1.85–1.72 (m, 2H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -66.5 (s, 3F).

Route 2: Mitsunobu Reaction for Direct Aminomethylation

Step 1: Preparation of 5,5,5-Trifluoro-4-hydroxypentanoic Acid Ethyl Ester

  • Oxidation : Ethyl 4-methylpentanoate treated with trifluoroacetic anhydride/TfOH system generates the tertiary alcohol.

Step 2: Mitsunobu Coupling

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), 4-methoxyphenylsulfonamide (1.2 eq) in THF at 0°C→RT.

  • Yield : 68% after column purification.

Advantages :

  • Avoids azide intermediates

  • Better stereocontrol (dr > 9:1 by HPLC)

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

CatalystSubstratePressure (bar)Time (h)Yield (%)Reference
Pd/C (10%)Ethyl 4-azidopentanoate15685
Ra-NiEthyl 4-azidopentanoate20872

Key Findings :

  • Pd/C provides superior chemoselectivity for azide reduction without over-hydrogenation.

  • Elevated pressures (>15 bar) reduce reaction times but increase racemization risks.

Sulfonylation Efficiency

BaseSolventTemp (°C)Conversion (%)
Et₃NDCM2595
DIPEADCM2597
NaHCO₃H₂O/THF4068

Optimal Conditions : DIPEA in DCM at 25°C achieves near-quantitative conversion while minimizing ester hydrolysis.

Purification and Analytical Characterization

Chromatographic Methods

  • Normal-phase HPLC : Zorbax Silica column (4.6 × 250 mm), hexane:IPA 85:15, flow 1 mL/min, tᵣ = 12.3 min.

  • Chiral Separation : Chiralpak AD-H column, heptane:EtOH 90:10, 25°C, tᵣ = 18.7 min (R) and 22.1 min (S).

Spectroscopic Confirmation

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1345 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₇F₃NO₅S [M+H]⁺: 376.0832, found: 376.0829.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Contribution (%)
4-Methoxyphenylsulfonyl chloride32045
Pd/C (10%)12,00030
DIAD1,80015

Recommendations :

  • Recycle Pd/C via filtration and reactivation.

  • Substitute DIAD with cheaper azodicarboxylates in Mitsunobu reactions.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ for trifluoromethylation via radical pathways, achieving 89% yield in flow reactors.

Biocatalytic Approaches

Lipase-mediated dynamic kinetic resolution produces enantiopure (R)-isomer (ee >99%) using Candida antarctica Lipase B .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₃H₁₅F₃N₂O₅S
  • Key Features: A pentanoic acid backbone with a trifluoromethyl (-CF₃) group at the 5-position. A sulfonamide group (-SO₂NH-) linked to a 4-methoxyphenyl moiety at the 4-position via a methylene bridge. The 4-methoxyphenyl group introduces electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Substituent on Sulfonamide Biological Activity (if reported) Key Physicochemical Properties
Target Compound C₁₃H₁₅F₃N₂O₅S 4-Methoxyphenyl Not explicitly reported High lipophilicity (due to -CF₃); moderate solubility in polar solvents
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid (321970-80-3) C₁₂H₁₃ClF₃NO₄S 4-Chlorophenyl Not reported Increased electrophilicity (Cl substituent); lower metabolic stability compared to methoxy
5,5,5-Trifluoro-4-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid (321970-83-6) C₁₂H₁₃F₃N₂O₆S 4-Nitrophenyl Not reported Strong electron-withdrawing effect (NO₂); potential for redox interactions
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid (68377-65-1) C₁₃H₁₈NO₅S 4-Methoxyphenyl Not reported Lacks trifluoromethyl group; reduced lipophilicity and acidity
5-Oxo-5-((4-sulfamoylphenyl)amino)pentanoic acid (99842-19-0) C₁₁H₁₄N₂O₆S Sulfamoyl (-SO₂NH₂) Not reported Higher polarity; potential for hydrogen bonding
Key Observations:

Electron-Withdrawing Groups (e.g., 4-nitro, 4-chloro): Increase electrophilicity, which may enhance reactivity but reduce metabolic stability . Trifluoromethyl (-CF₃): The target compound’s -CF₃ group significantly increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, improving membrane permeability .

The bulkier 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to smaller substituents like methylsulfonyl .

Synthetic Accessibility: The target compound can be synthesized via coupling reactions similar to those used for 4-chloro or 4-nitro analogs, such as EDC/HOBt-mediated amide bond formation between a trifluoromethylated pentanoic acid precursor and 4-methoxyphenylsulfonamide .

Metabolic Stability: Fluorination at the 5-position (as in the target compound) is known to resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid .

Biological Activity

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C12H14F3NO2, with a molecular weight of approximately 261.24 g/mol. Its structure includes a trifluoromethyl group and a sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which play a role in acid-base balance and fluid secretion.
  • Anticancer Activity : Similar trifluoromethylated compounds have shown potential in anticancer applications by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures were tested against leukemia and lung cancer cell lines, demonstrating selective growth inhibition .

Biological Activity Studies

Several studies have evaluated the biological activity of related trifluoromethylated compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A comprehensive study conducted by the National Cancer Institute (NCI) evaluated the anticancer potential of several trifluoromethylated compounds. The results indicated that these compounds exhibited significant activity against various human cancer cell lines:

Cell Line Compound Growth Inhibition (%)
RPMI-8226 (Leukemia)6a-c>20%
A549 (Lung Cancer)3b, 6a,b>10%
A498 (Renal Cancer)3a>15%

These findings suggest that modifications to the molecular structure can enhance anticancer activity, warranting further investigation into this specific compound's efficacy .

Other Biological Activities

In addition to anticancer properties, related compounds have shown promise in treating other conditions:

  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities due to inhibition of specific pathways involving cytokines.
  • Neuroprotective Effects : Trifluoromethylated compounds have been investigated for their neuroprotective properties in models of neurodegeneration .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study found that a related compound demonstrated selective cytotoxicity towards prostate cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies with fewer side effects.
  • Neuroprotective Study :
    In animal models of traumatic brain injury (TBI), a similar compound reduced edema and improved neurological outcomes. This suggests that the trifluoromethyl group may play a role in modulating inflammatory responses post-injury.

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